molecular formula C12H22N2O2 B1400307 cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole CAS No. 1221439-83-3

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Cat. No.: B1400307
CAS No.: 1221439-83-3
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of cyclopenta[c]pyrrole, featuring an amino group and a tert-butoxycarbonyl (boc) protecting group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the cyclopenta[c]pyrrole ring system.

    Introduction of Amino Group: An amino group is introduced at the 5-position of the ring through a substitution reaction.

    Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the boc protecting group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    cis-5-Amino-2-boc-hexahydro-cyclopenta[b]pyrrole: A similar compound with a different ring structure.

    trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A stereoisomer with different spatial arrangement of atoms.

    5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Without the cis configuration.

Uniqueness: cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to its specific cis configuration, which can significantly influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its trans or non-cis counterparts.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIUHWPQGIBSS-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863600-81-1
Record name (3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 2
Reactant of Route 2
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 3
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 4
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 5
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 6
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.